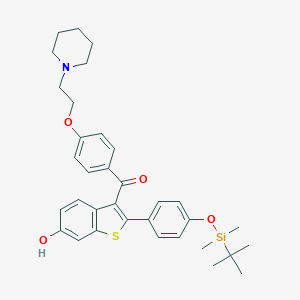

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Beschreibung

BenchChem offers high-quality 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41NO4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442305 | |

| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174264-46-1 | |

| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene from Raloxifene

An In-Depth Technical Guide to the Chemoselective Synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Abstract

This technical guide provides a comprehensive methodology for the synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, a key intermediate, from the selective estrogen receptor modulator (SERM), Raloxifene. Raloxifene possesses two phenolic hydroxyl groups at the C-6 and C-4' positions, presenting a challenge in regioselective modification. This document details a robust protocol for the chemoselective silylation of the C-4' hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). We will explore the principles of selectivity, provide a detailed, step-by-step experimental protocol, discuss reaction optimization, and outline methods for purification and characterization. This guide is intended for researchers in medicinal chemistry and drug development requiring a reliable method for producing this specific mono-protected Raloxifene derivative, often utilized for subsequent modifications such as glucuronidation.[1][2]

Introduction: The Strategic Protection of Raloxifene

Raloxifene is a second-generation SERM belonging to the benzothiophene class of compounds, approved for the prevention and treatment of osteoporosis in postmenopausal women.[3][4] Its structure features two phenolic hydroxyl groups which are crucial for its binding to the estrogen receptor (ER), mimicking the 3- and 17β-hydroxyls of estradiol.[5]

The chemical modification of Raloxifene to produce metabolites or derivatives often requires the selective protection of one of these hydroxyl groups. The synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a prime example of such a strategic modification. By masking the 4'-hydroxyl group with a sterically bulky tert-butyldimethylsilyl (TBDMS) ether, the 6-hydroxyl group becomes available for further, specific chemical transformations. The TBDMS group is ideal for this purpose due to its high stability under a variety of reaction conditions and its reliable cleavage under specific, mild conditions, most commonly with a fluoride ion source.[6][7]

This guide focuses on the direct and selective silylation of Raloxifene, a critical first step in synthetic pathways aimed at producing specific Raloxifene conjugates.

Reaction Principle and Chemoselectivity

The core of this synthesis lies in achieving high chemoselectivity for the 4'-phenolic group over the 6-phenolic group.

Chemical Structures:

-

Starting Material: Raloxifene

-

IUPAC Name: [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone[3]

-

-

Product: 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

The selective protection is achieved by exploiting the subtle differences in the steric environment of the two hydroxyl groups. The 6-hydroxyl group is situated on the benzothiophene core, adjacent to the bulky benzoyl moiety at the C-3 position. In contrast, the 4'-hydroxyl group is located on the C-2 phenyl ring, which is a more sterically accessible position.

The silylating agent, tert-butyldimethylsilyl chloride, is sterically demanding.[6] When reacted with a base like imidazole, it forms a highly reactive N-tert-butyldimethylsilylimidazole intermediate.[6][8] This bulky reagent will preferentially attack the less sterically hindered 4'-hydroxyl group, leading to the desired mono-silylated product as the major isomer. Careful control of stoichiometry and reaction time is crucial to minimize the formation of the di-silylated byproduct and the 6-O-silylated isomer.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

| Reagent/Material | Grade | M.W. | Typical Supplier | Notes |

| Raloxifene Hydrochloride | ≥98% | 510.05 g/mol | Sigma-Aldrich, etc. | Starting material. |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | ≥98% | 150.72 g/mol | Sigma-Aldrich, etc. | Silylating agent. |

| Imidazole | ≥99% | 68.08 g/mol | Sigma-Aldrich, etc. | Catalyst and base. |

| N,N-Dimethylformamide (DMF) | Anhydrous | 73.09 g/mol | Acros Organics, etc. | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | - | Fisher Scientific, etc. | For extraction. |

| Saturated aq. NaHCO₃ | - | - | - | For work-up. |

| Brine (Saturated aq. NaCl) | - | - | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | - | Drying agent. |

| Silica Gel | 230-400 mesh | - | - | For column chromatography. |

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 4'-TBDMS-6-hydroxy Raloxifene.

Step-by-Step Procedure

-

Preparation : To a solution of Raloxifene hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 - 3.0 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until the Raloxifene is fully dissolved and the HCl salt is neutralized.

-

Silylation : Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 - 1.2 eq) portion-wise to the solution at room temperature.[7]

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture such as Ethyl Acetate/Hexanes (e.g., 1:1 v/v) with a small amount of triethylamine (1%) to prevent streaking. The product should have a higher Rf value than the starting material.

-

Work-up : Once the reaction is complete (or has reached optimal conversion), pour the reaction mixture into cold water.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Washing : Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities and residual DMF, followed by a wash with brine.[7]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes, is typically effective for separating the desired mono-silylated product from unreacted Raloxifene, the di-silylated byproduct, and the 6-O-silylated isomer.

Characterization of Product

Confirmation of the structure and purity of the synthesized 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The successful silylation at the 4'-position is confirmed by the appearance of two new singlets in the upfield region: one around δ 1.0 ppm (9H, integrating to nine protons for the tert-butyl group) and another around δ 0.2 ppm (6H, integrating to six protons for the two methyl groups on the silicon atom). The disappearance of the phenolic proton signal for the 4'-OH and the retention of the 6-OH signal (which may be broad) confirms the regioselectivity.

-

¹³C NMR : Will show characteristic signals for the TBDMS group.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₃₄H₃₉NO₄SSi would be observed. Analyzing product ions can further confirm the structure.[9]

-

High-Performance Liquid Chromatography (HPLC) : An appropriate HPLC method should be used to determine the purity of the final product.[4][10]

Discussion and Process Optimization

-

Stoichiometry : The amount of TBDMS-Cl is critical. Using a slight excess (1.1-1.2 eq) ensures good conversion of the starting material. A large excess should be avoided as it will increase the formation of the di-silylated byproduct, complicating purification.

-

Base : Imidazole serves a dual role: it acts as a base to deprotonate the phenolic hydroxyl and as a nucleophilic catalyst to form the highly reactive silylating agent.[6][11]

-

Solvent : Anhydrous DMF is the solvent of choice as it effectively dissolves the starting material and reagents and facilitates the Sₙ2-type reaction.[7][8]

-

Purification : The polarity difference between Raloxifene, the desired 4'-mono-silylated product, and the di-silylated product is sufficient for effective separation via silica gel chromatography. The di-silylated product will be the least polar and elute first, followed by the desired product, with the highly polar unreacted Raloxifene eluting last.

Conclusion

The protocol described provides a robust and reproducible method for the chemoselective synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. By leveraging the steric hindrance around the 6-hydroxyl group, the more accessible 4'-hydroxyl can be selectively protected with a TBDMS group. This guide offers a self-validating system, from reaction setup and monitoring to purification and final characterization, enabling researchers to confidently produce this valuable intermediate for applications in drug development and medicinal chemistry.

References

- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.

- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.

-

Kumar, P., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 17(9), 10397-10406. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5035, Raloxifene. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of raloxifene and arzoxifene. [Image]. Retrieved from [Link]

-

Bhure, M. H., Kumar, I., Natu, A. D., & Rode, C. V. (2008). Facile and Highly Selective Deprotection of tert‐Butyldimethyl Silyl Ethers using Sulfated SnO2 as a Solid Catalyst. Synthetic Communications, 38(3), 346-353. [Link]

-

Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition. Retrieved from [Link]

-

Lee, S., et al. (2015). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. Journal of the American Chemical Society, 137(13), 4436–4443. [Link]

-

Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

-

Genome Context. (n.d.). 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions. Retrieved from [Link]

- Google Patents. (n.d.). US6013821A - Removal of silylated compounds from solvent and gas waste streams.

-

SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Retrieved from [Link]

-

MCE (MedChemExpress). (n.d.). 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. Retrieved from [Link]

-

Wang, Y., et al. (2012). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 3(6), 481–485. [Link]

-

ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]

-

ResearchGate. (2017). Why do we use DMAP along with imidazole in TBDMS protection on hydroxyl group? Retrieved from [Link]

- Google Patents. (n.d.). WO2009146097A1 - Raloxifene pharmaceutical formulations.

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2010). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 51(30), 3849-3852. [Link]

-

ResearchGate. (n.d.). Chemical structure of raloxifene hydrochloride. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective silylation reactions of alcohols and phenols catalyzed by PS/GaCl3. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES. Retrieved from [Link]

-

PharmaCompass. (n.d.). Raloxifene HCl. Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

-

MDPI. (2021). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 26(21), 6614. [Link]

-

Organic Chemistry: An Indian Journal. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. 14(3), 128. [Link]

-

Journal of The Chemical Society of Pakistan. (2010). Selective acylation of aliphatic hydroxyl in the presence of phenolic hydroxyl group using Mitsunobu reaction. 32(4). [Link]

-

MDPI. (2021). Selective Modification of Aliphatic Hydroxy Groups in Lignin Using Ionic Liquid. Polymers, 13(2), 268. [Link]

-

Bathini, P. K., & Rama Rao, V. (2012). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 515-517. [Link]

-

Reddy, R. B., et al. (2012). Identification and characterization of potential impurities in raloxifene hydrochloride. Scientia Pharmaceutica, 80(3), 605–617. [Link]

-

Reddy, R. B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605–617. [Link]

-

ResearchGate. (n.d.). Structural Elucidation of Potential Impurities of Raloxifene Hydrochloride by LC/ESI-MS and NMR. Retrieved from [Link]

Sources

- 1. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | Genome Context [genomecontext.com]

- 2. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | 反应产物 | MCE [medchemexpress.cn]

- 3. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. benchchem.com [benchchem.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification and characterization of potential impurities in raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Properties of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of osteoporosis and the reduction of breast cancer risk in postmenopausal women.[1] Its therapeutic efficacy stems from its tissue-specific estrogen agonist and antagonist activities.[2] The chemical scaffold of Raloxifene, a benzothiophene derivative, presents multiple sites for structural modification, enabling the synthesis of derivatives with tailored properties for research and drug development.[3][4] One such derivative, 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, is a key intermediate in the synthesis of Raloxifene metabolites, such as Raloxifene 6-glucuronide.[5][6] This guide provides a comprehensive overview of the chemical properties of this silylated derivative, offering insights for researchers in medicinal chemistry and drug metabolism.

The introduction of a tert-butyldimethylsilyl (TBDMS) protecting group at the 4'-hydroxyl position significantly alters the physicochemical properties of the parent molecule. This modification is a strategic maneuver in multi-step organic synthesis, allowing for selective reactions at other sites.[7][8] Understanding the stability, reactivity, and solubility of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is paramount for its effective use in synthetic chemistry and for predicting its behavior in various experimental settings.

Chemical Structure and Physicochemical Properties

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is characterized by the presence of a bulky TBDMS ether at the 4'-position of the 2-phenyl ring, while the 6-hydroxyl group on the benzothiophene core remains unprotected. This selective protection is a critical aspect of its synthetic utility.[6]

| Property | Value | Source |

| Molecular Formula | C34H41NO4SSi | [9] |

| Molecular Weight | 587.84 g/mol | [9] |

| CAS Number | 174264-46-1 | [9] |

| Appearance | Likely an off-white to pale-yellow solid | [2][10] |

| Solubility | Expected to be poorly soluble in water, but more soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. | [11][12] |

The introduction of the lipophilic TBDMS group is expected to decrease the aqueous solubility of the molecule compared to Raloxifene.[11] Conversely, its solubility in non-polar organic solvents is likely enhanced. The parent drug, Raloxifene hydrochloride, is only slightly soluble in water.[2][10]

Structural Elucidation Workflow

The structural integrity of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is typically confirmed through a combination of spectroscopic techniques.

Sources

- 1. Raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Raloxifene - Wikipedia [en.wikipedia.org]

- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | Genome Context [genomecontext.com]

- 6. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | 反应产物 | MCE [medchemexpress.cn]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. WO2009146097A1 - Raloxifene pharmaceutical formulations - Google Patents [patents.google.com]

- 11. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Solubility determination of raloxifene hydrochloride in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Synthesis of Raloxifene Metabolites Using 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene as a Regioselective Precursor

Executive Summary

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the prevention and treatment of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women.[1][2][3] Its clinical efficacy is intrinsically linked to its metabolic fate. Following oral administration, Raloxifene undergoes extensive first-pass metabolism, with its bioavailability as the unconjugated parent drug being less than 2%.[1][4][5] The primary metabolic pathway is not cytochrome P450-mediated oxidation but rather direct glucuronidation at its two phenolic hydroxyl groups, yielding Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, and the corresponding 6,4'-diglucuronide.[6][7] The availability of pure, authenticated standards of these metabolites is a critical prerequisite for conducting accurate pharmacokinetic (PK), drug-drug interaction (DDI), and in-vitro pharmacological studies.

This technical guide provides an in-depth exploration of a robust synthetic strategy to access these metabolites, focusing on the use of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene as a pivotal intermediate. We will elucidate the rationale behind using silyl ether protecting groups, detail the regioselective synthesis and isolation of the precursor, and provide a comprehensive protocol for its subsequent conversion into the desired Raloxifene-6-glucuronide metabolite.

The Metabolic Landscape of Raloxifene

Raloxifene's journey through the body is characterized by rapid and extensive conjugation. The two phenolic hydroxyls at the C-6 and C-4' positions are prime targets for UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver and intestine.[2] This results in the formation of three major metabolites that constitute the vast majority of circulating drug-related material.

-

Raloxifene-6-glucuronide (R6G)

-

Raloxifene-4'-glucuronide (R4G)

-

Raloxifene-6,4'-diglucuronide

While these glucuronide conjugates are significantly less potent than the parent Raloxifene at the estrogen receptor, they are not merely inactive excretion products.[8] The metabolic equilibrium is dynamic, with evidence of enterohepatic recirculation and deconjugation in various tissues, which contributes to Raloxifene's prolonged elimination half-life.[1] Therefore, to fully comprehend the drug's disposition and overall pharmacological profile, researchers require access to high-purity standards of each metabolite for use in bioanalytical method development and as reference materials in biological assays.[4][9]

Caption: Primary metabolic pathways of Raloxifene via glucuronidation.

The Synthetic Rationale: Regioselectivity Through Steric Hindrance

Directly synthesizing a specific mono-glucuronide of Raloxifene is synthetically challenging due to the presence of two nucleophilic phenolic groups. An uncontrolled reaction with a glucuronic acid donor would inevitably lead to a difficult-to-separate mixture of the 6-O-conjugate, the 4'-O-conjugate, and the 6,4'-di-conjugate. To achieve selectivity, a protection-deprotection strategy is essential.

This is where silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, offer a powerful solution.[10][11] The TBDMS group is ideal for this purpose due to several key properties:

-

Ease of Introduction: It reacts readily with phenols under mild, base-catalyzed conditions.[12][13]

-

Stability: The TBDMS ether is robust and stable to a wide range of reaction conditions, including those used for subsequent glycosylation reactions.[14]

-

Steric Bulk: The large size of the TBDMS group can be exploited to achieve regioselective protection when multiple hydroxyl groups are present.[11][15]

-

Mild Removal: It can be cleanly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), without disturbing other functional groups.[11][16]

The core of the strategy hinges on the partial silylation of Raloxifene. By carefully controlling the reaction conditions, one can exploit the subtle differences in steric and electronic environments of the 6-OH and 4'-OH groups. This results in a separable mixture of the two mono-silylated isomers, providing access to the desired 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene .[17][18]

Synthesis and Isolation of the 4'-TBDMS Precursor

The preparation of the target precursor involves the reaction of Raloxifene with tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction yields a mixture of the desired 4'-O-TBDMS protected product and its 6-O-TBDMS isomer, which can then be separated chromatographically.[17][19]

Caption: Overall workflow from Raloxifene to its purified 6-glucuronide metabolite.

Experimental Protocol: Synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Disclaimer: This protocol is intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate personal protective equipment.

Materials:

-

Raloxifene Hydrochloride

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Silica Gel for column chromatography (230-400 mesh)

Procedure:

-

Preparation: To a solution of Raloxifene (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until all solids have dissolved.

-

Silylation: Add TBDMS-Cl (1.1 eq) portion-wise to the solution. The reaction is typically sluggish in less polar solvents like DCM but proceeds efficiently in DMF.[20]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 7:3 Hexanes:EtOAc mobile phase). The formation of two new, less polar spots corresponding to the mono-silylated isomers should be observed. The reaction is typically stirred for 4-12 hours at room temperature.

-

Workup: Once the starting material is consumed, quench the reaction by adding deionized water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution system (e.g., 0% to 40% ethyl acetate in hexanes). The two isomers, 6-O-TBDMS and 4'-O-TBDMS Raloxifene, will separate. The relative elution order should be confirmed by analytical analysis (e.g., ¹H NMR or LC-MS) of the collected fractions.

-

Characterization: Confirm the structure of the isolated 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene using standard analytical techniques. Mass spectrometry should show the expected molecular ion, and ¹H NMR will show characteristic signals for the TBDMS group while retaining the phenolic proton signal for the 6-OH group.

From Precursor to Metabolite: The Glycosylation Step

With the 4'-hydroxyl group selectively masked, the free 6-hydroxyl group of the precursor is now the sole site for glycosylation. This allows for a clean and high-yielding conversion to the protected Raloxifene-6-glucuronide.

Experimental Protocol: Synthesis of Raloxifene-6-Glucuronide

Materials:

-

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (from previous step)

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (or similar activated glucuronic acid donor)

-

Lewis Acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (NaOMe) solution in methanol

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Preparative HPLC system

Procedure:

-

Glycosylation: Dissolve the 4'-TBDMS-6-OH Raloxifene precursor (1.0 eq) and the activated glucuronide donor (1.2 eq) in anhydrous DCM. Cool the solution to 0°C under an inert atmosphere. Add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise and allow the reaction to slowly warm to room temperature, stirring overnight.[18]

-

Deprotection (Acetates): Quench the reaction and concentrate the mixture. Redissolve the crude product in anhydrous methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature for 2-4 hours to cleave the acetate protecting groups on the sugar moiety.

-

Deprotection (Silyl Ether): After confirming the removal of acetates (via TLC or LC-MS), add the TBAF solution (1.5 eq) to the methanolic solution. Stir for 1-2 hours at room temperature to cleave the TBDMS protecting group from the 4'-position.[16]

-

Purification: Neutralize the reaction mixture with a mild acid (e.g., acetic acid) and concentrate. The final crude product can be purified using preparative reverse-phase HPLC to yield the high-purity Raloxifene-6-glucuronide.

-

Final Characterization: Confirm the identity and purity of the final product using the analytical methods described below.

Analytical Characterization and Data

Rigorous analytical characterization is paramount to validate the identity and purity of the synthesized metabolite. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[2][21][22]

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Rationale |

| Raloxifene | 474.2 | 112.2 | Piperidinyl ethyl fragment |

| Raloxifene-6-Glucuronide | 650.5 | 474.3 | Neutral loss of glucuronic acid (176 Da) |

| Raloxifene-4'-Glucuronide | 650.5 | 474.3 | Neutral loss of glucuronic acid (176 Da) |

| Table 1: Representative LC-MS/MS transitions for Raloxifene and its mono-glucuronide metabolites.[2] |

Chromatographic separation is crucial to distinguish between the R6G and R4G isomers, which are isobaric (have the same mass).[4] A well-developed HPLC or UPLC method, often using a C18 or PFP column, can achieve baseline separation, allowing for unambiguous identification based on retention time against a known standard.[2][4]

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B for 1 min, linear gradient to 100% B over 5 min |

| Table 2: Example UPLC conditions for the separation of Raloxifene and its glucuronides, adapted from Kemp et al.[2] |

Conclusion

The strategic use of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene represents a validated and efficient approach to overcoming the challenge of regioselectivity in the synthesis of Raloxifene metabolites. By temporarily masking the 4'-phenolic hydroxyl, this key precursor directs the subsequent glycosylation reaction exclusively to the 6-position, enabling the clean synthesis of Raloxifene-6-glucuronide. This methodology provides researchers in pharmacology and drug development with a reliable pathway to obtain the high-purity metabolite standards essential for advancing our understanding of Raloxifene's complex in-vivo behavior.

References

-

Raloxifene | C28H27NO4S | CID 5035 - PubChem - NIH. Available from: [Link]

-

Raloxifene - Wikipedia. Available from: [Link]

-

Kemp, D. C., et al. (2002). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Drug Metabolism and Disposition, 30(6), 694-700. Available from: [Link]

-

RALOXIFENE - New Drug Approvals (2020). Available from: [Link]

-

Glasebrook, A. L., et al. (1997). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. The Journal of Steroid Biochemistry and Molecular Biology, 63(1-3), 1-8. Available from: [Link]

-

Jones, C. D. (1997). Clinical Pharmacology & Biopharmaceutics Review for Raloxifene. FDA Center for Drug Evaluation and Research. Available from: [Link]

-

Silylethers - Chemistry LibreTexts. (2021). Available from: [Link]

-

Protecting Groups in Organic Synthesis. ResearchGate. Available from: [Link]

-

Protection and deprotection - WILLINGDON COLLEGE, SANGLI. Available from: [Link]

-

Baader, W. J., et al. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11), 1501-1509. Available from: [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024). Available from: [Link]

-

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | Genome Context. Available from: [Link]

-

Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free - Taylor & Francis. Available from: [Link]

-

Hansen, T., & Oscarson, S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 95-111. Available from: [Link]

-

Reddy, G. S., et al. (2010). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Journal of the Korean Chemical Society, 54(5), 565-570. Available from: [Link]

-

Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions | Request PDF - ResearchGate. Available from: [Link]

-

Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay | Request PDF - ResearchGate. Available from: [Link]

-

Hadden, M., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(7), 819-823. Available from: [Link]

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available from: [Link]

-

Development and validation of ultra‐high‐performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats. ResearchGate. Available from: [Link]

-

TBMDS Protection of a Phenol going way over expected time? - ResearchGate. (2019). Available from: [Link]

-

Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - MCE. Available from: [Link]

-

Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128. Available from: [Link]

-

Bathini, P. K., & Rama, V. (2012). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 515-517. Available from: [Link]

-

Raloxifene-d4 6-Glucuronide | Pharmaffiliates. Available from: [Link]

-

PROCESS FOR PREPARING RALOXIFENE HYDROCHLORIDE - European Patent Office - EP 1641773 B1. Available from: [Link]

-

Plosker, G. L., & Goa, K. L. (1998). Raloxifene hydrochloride. Drugs & Aging, 12(4), 301-311. Available from: [Link]

-

Liu, J., et al. (2012). The effect of tamoxifen and raloxifene on estrogen metabolism and endometrial cancer risk. Journal of Steroid Biochemistry and Molecular Biology, 130(3-5), 260-267. Available from: [Link]

-

Le, J., & Nguyen, T. (2023). Raloxifene. In StatPearls. StatPearls Publishing. Available from: [Link]

Sources

- 1. Raloxifene - Wikipedia [en.wikipedia.org]

- 2. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity PMID: 9328215 | MCE [medchemexpress.cn]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | 反应产物 | MCE [medchemexpress.cn]

- 19. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | Genome Context [genomecontext.com]

- 20. researchgate.net [researchgate.net]

- 21. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Silylation Keystone: A Technical Guide to a Critical Step in Raloxifene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Hydroxyl Protection in Raloxifene Synthesis

Raloxifene, a selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of breast cancer risk.[1] Its molecular architecture, featuring a substituted benzothiophene core with two critical phenolic hydroxyl groups, presents a formidable challenge in its chemical synthesis.[2] These hydroxyl groups, while essential for the molecule's biological activity, are reactive sites that can interfere with subsequent chemical transformations, leading to unwanted side reactions, reduced yields, and complex purification processes. To navigate this synthetic minefield, a robust protecting group strategy is not merely advantageous; it is a tactical necessity.

This in-depth technical guide focuses on a pivotal, yet often under-documented, aspect of Raloxifene synthesis: the mechanism and application of silylation for the temporary protection of these crucial hydroxyl functionalities. As Senior Application Scientists, our focus extends beyond the mere recitation of procedural steps. We aim to elucidate the underlying chemical principles, the rationale behind the choice of reagents, and the intricate dance of electrons that defines the silylation and desilylation processes. Understanding this "why" is paramount for process optimization, troubleshooting, and the rational design of synthetic routes for novel Raloxifene analogs.

The Silylation Gambit: Protecting the Phenolic Core

The synthesis of the Raloxifene backbone often involves the construction of the 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene intermediate. The two phenolic hydroxyl groups on this core structure are acidic and can react with various electrophilic reagents intended for other parts of the molecule, particularly during the crucial Friedel-Crafts acylation step used to introduce the side chain.[3][4] To circumvent this, these hydroxyl groups are temporarily "masked" using a protecting group. Silyl ethers, particularly those derived from tert-butyldimethylsilyl (TBDMS) chloride, are a favored choice due to their ease of installation, stability under a range of reaction conditions, and facile, selective removal.[5]

The Mechanism of Silylation: An Imidazole-Catalyzed Nucleophilic Attack

The protection of the phenolic hydroxyl groups of the benzothiophene intermediate is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a mild base, most commonly imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[3] The reaction proceeds through a well-established nucleophilic catalysis mechanism.

-

Activation of the Silylating Agent: Imidazole, acting as a nucleophilic catalyst, attacks the electrophilic silicon atom of TBDMS-Cl. This displaces the chloride ion and forms a highly reactive N-tert-butyldimethylsilylimidazolium chloride intermediate.[5][6] This intermediate is significantly more electrophilic and reactive than TBDMS-Cl itself, a key factor in the efficiency of the reaction.

-

Nucleophilic Attack by the Phenol: The phenolic hydroxyl group of the benzothiophene intermediate, a potent nucleophile, then attacks the activated silicon atom of the silylimidazolium species.

-

Proton Transfer and Product Formation: A subsequent proton transfer, facilitated by the displaced imidazole or another base molecule, results in the formation of the stable tert-butyldimethylsilyl ether and regenerates the imidazole catalyst. The formation of the strong silicon-oxygen bond provides the thermodynamic driving force for the reaction.

Experimental Protocol: Silylation of a Dihydroxybenzothiophene Intermediate

The following is a representative, step-by-step methodology for the silylation of a dihydroxybenzothiophene precursor, a critical step in a plausible synthetic route towards Raloxifene.

Materials:

-

6-hydroxy-2-(4-hydroxyphenyl)benzothiophene

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene (1.0 eq.) in anhydrous DCM, add imidazole (2.5 eq.).

-

Stir the mixture at room temperature until all the imidazole has dissolved.

-

Add TBDMS-Cl (2.2 eq.) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired bis-silylated product.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene | 1.0 eq. | [3] |

| TBDMS-Cl | 2.2 eq. | [3] |

| Imidazole | 2.5 eq. | [3] |

| Solvent | Anhydrous Dichloromethane | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 12-16 hours | [3] |

| Typical Yield | >90% | [3] |

The Deprotection Phase: Unmasking the Hydroxyl Groups

The silyl protecting groups must be removed at a later stage in the synthesis to reveal the final Raloxifene molecule. The tert-butyldimethylsilyl group is prized for its selective removal under conditions that do not affect other functional groups in the molecule. The most common method for the deprotection of TBDMS ethers is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).[3]

The high affinity of the fluoride ion for silicon is the driving force for this reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to release the phenoxide and the stable tert-butyldimethylsilyl fluoride. An aqueous workup then protonates the phenoxide to regenerate the hydroxyl group.

Conclusion: Silylation as an Enabling Technology in Complex Synthesis

The strategic use of silylation as a protecting group strategy is a clear example of the elegance and precision required in modern pharmaceutical synthesis. By temporarily masking the reactive phenolic hydroxyl groups of the benzothiophene core, chemists can execute subsequent transformations, such as the critical Friedel-Crafts acylation, with high fidelity and yield. The imidazole-catalyzed mechanism provides a mild and efficient means of installing the silyl ether, while the fluoride-mediated deprotection ensures its clean and selective removal. A thorough understanding of these mechanisms is not merely academic; it is a practical tool that empowers researchers and drug development professionals to design more efficient, robust, and scalable syntheses of Raloxifene and its next-generation analogs.

References

- W. J. Smith III and J. S. Sawyer, Tetrahedron Lett., 1996, 37, 299.

-

Pavan kumar Bathini, Venkata Rama, AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR, Hetero Letters, Vol. 4: (4), 2014, 515-518. Link

- T. A. Grese, S. Cho, D. A. Finkey, et al.

-

David R. Williams, Gabriel A. Miter, et al., Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives, ACS Med. Chem. Lett. 2024, 15, 5, 673–679. Link

-

Pascal Patschinski, Cong Zhang, and Hendrik Zipse, The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis, J. Org. Chem. 2014, 79, 17, 8348–8357. Link

-

E. J. Corey and A. Venkateswarlu, Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives, J. Am. Chem. Soc. 1972, 94, 17, 6190–6191. Link

-

Vinod H Jadhav, Hanumant B Borate & Radhika D Wakharkar, A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation, Indian Journal of Chemistry, Vol. 45B, January 2006, pp. 322-324. Link

- Victor Snieckus, et al., Synthesis of constrained raloxifene analogues by complementary use of Friedel-Crafts and directed remote metalation reactions, J. Org. Chem. 2005, 70, 23, 9154-9166.

-

Agnieszka Bartoszewicz, Marcin Kalek, et al., A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride– N-Methylimidazole–Iodine, Synlett 2008; 2008(1): 37-40. Link

- Zhong Ping TAN, Lin WANG, Jian Bo WANG, Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate, Chinese Chemical Letters Vol. 11, No. 9, pp. 753−756, 2000.

-

Gelest, Inc., Deprotection of Silyl Ethers, Technical Library. Link

- Agnieszka Bartoszewicz, et al.

-

S. Dadiboyena, Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator, Eur J Med Chem. 2012 May;51:1-16. Link

-

An efficient and selective method was developed for the deprotection of triethylsilyl (TES) ethers using formic acid in methanol (5–10%) or in methylene chloride 2–5%) with excellent yields. Link

-

PubChem, Raloxifene, National Center for Biotechnology Information. Link

- M. Sato, K. K. Schmiegel, and J. A.

- M. P. W. M. M. Rietjens, et al., Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents, Bioorg. Med. Chem. 2024, 101, 117645.

-

Pascal Patschinski and Hendrik Zipse, The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis, The Journal of Organic Chemistry, 2014, 79 (17), 8348-8357. Link

-

Hou, N., Yi, W., & Zhou, Z. (2024). Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing. European Journal of Medicinal Chemistry, 270, 116325. Link

Sources

- 1. Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of constrained raloxifene analogues by complementary use of Friedel-Crafts and directed remote metalation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Structural Characterization of Silylated Raloxifene Derivatives: An Integrated Spectroscopic and Spectrometric Approach

An in-depth technical guide by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the definitive structural characterization of silylated Raloxifene derivatives. Raloxifene, a selective estrogen receptor modulator (SERM), possesses two phenolic hydroxyl groups that are common targets for silylation—a derivatization technique employed to enhance analytical performance, particularly for gas chromatography-mass spectrometry (GC-MS).[1][2] Unambiguous confirmation of the silylation site(s) and the extent of derivatization is critical for accurate quantification, impurity profiling, and metabolic studies. This document outlines an integrated, multi-technique approach, grounded in the principles of mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. We delve into the causality behind experimental choices and data interpretation, providing researchers, scientists, and drug development professionals with a robust, self-validating methodology.

The Rationale for Silylation in Raloxifene Analysis

Raloxifene is a large, polar molecule with low volatility, making it unsuitable for direct analysis by GC-MS.[2] Chemical derivatization is therefore employed to modify its physicochemical properties.[3] Silylation, the replacement of an active hydrogen in a functional group with a silyl group (e.g., trimethylsilyl, TMS), is the premier choice for derivatizing the phenolic hydroxyl groups on Raloxifene for several key reasons:[4][5]

-

Increased Volatility: The replacement of the polar O-H bond with a nonpolar Si-O-C bond significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point and making the derivative amenable to vaporization in a GC inlet.

-

Improved Thermal Stability: Silyl ethers are generally more thermally stable than their parent phenols, preventing degradation at the high temperatures used in GC analysis.[6]

-

Enhanced Mass Spectrometric Properties: Silylation introduces specific, predictable fragmentation patterns in mass spectrometry, which are invaluable for structural elucidation.[7] The introduction of a silicon atom also provides a distinct isotopic signature that can aid in identification.

The primary sites for silylation on the Raloxifene molecule are the two phenolic hydroxyl groups located at the C6 and C4' positions. Depending on the reaction conditions and the silylating agent used, this can result in a mono-silylated or di-silylated product, necessitating the precise characterization detailed herein.

The Silylation Reaction: A Practical Protocol

The choice of silylating agent is critical. For phenolic hydroxyls, a strong silylating agent is required. A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is highly effective. TMCS acts as a catalyst, enhancing the reactivity of BSTFA.[8]

Experimental Protocol: Trimethylsilylation of Raloxifene

-

Preparation: Accurately weigh 1-2 mg of Raloxifene standard into a 2 mL autosampler vial. Ensure all glassware is scrupulously dry, as silylating agents are highly moisture-sensitive.

-

Reagent Addition: Add 200 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the Raloxifene.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap tightly.

-

Reaction: Heat the vial at 70-80 °C for 45-60 minutes in a heating block or oven. This temperature facilitates the derivatization of the sterically hindered phenolic groups.

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS or for further preparation for NMR/IR analysis.

Core Characterization Workflow

A multi-faceted approach is essential for unambiguous structural confirmation. Data from each technique should be used to validate the findings from the others, creating a self-validating analytical system.

Caption: Fig. 1: Integrated workflow for silylated Raloxifene characterization.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides two primary pieces of information: the molecular weight of the derivative and its fragmentation pattern, which acts as a structural fingerprint.

Expected Molecular Ion Data

The key to MS analysis is the mass shift upon derivatization. A trimethylsilyl (TMS) group adds 72.06 Da (Si(CH₃)₃ minus H) to the parent molecule.

| Compound | Molecular Formula | Exact Mass (Da) | Expected [M]+ or [M+H]+ | Mass Shift (Da) |

| Raloxifene | C₂₈H₂₇NO₄S | 473.1661 | 473.1661 | - |

| Mono-TMS-Raloxifene | C₃₁H₃₅NO₄SSi | 545.2056 | 545.2056 | +72.04 |

| Di-TMS-Raloxifene | C₃₄H₄₃NO₄SSi₂ | 617.2451 | 617.2451 | +144.08 |

Table 1: Predicted exact masses for Raloxifene and its TMS derivatives.

Fragmentation Pathways

Electron ionization (EI) used in GC-MS will induce characteristic fragmentation. For silylated phenols, the fragmentation patterns are well-documented and highly informative.[7][9]

-

[M-15]⁺: A ubiquitous fragment in TMS derivatives, corresponding to the loss of a methyl radical (•CH₃) from the silyl group. This is often a very intense peak and is a strong indicator of successful silylation.

-

Characteristic Ions: The presence of a strong ion at m/z 73 ([Si(CH₃)₃]⁺) is a hallmark of TMS derivatives.[10]

-

α-Cleavage: Cleavage of the bond between the aromatic ring and the carbonyl group is a common fragmentation pathway for the Raloxifene core.[11] This will produce characteristic fragments that can help confirm the core structure remains intact.

-

Distinguishing Isomers: While MS is excellent for confirming the degree of silylation (mono- vs. di-), distinguishing between the two possible mono-silylated isomers (at C6-OH vs. C4'-OH) by mass spectrometry alone is challenging and requires careful analysis of minor fragment intensities or the use of tandem MS (MS/MS) techniques.[12] This is where NMR becomes indispensable.

Caption: Fig. 2: Silylation of Raloxifene's phenolic hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguously determining the exact location of the silyl group(s), thereby distinguishing between positional isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides clear evidence of silylation.

-

Disappearance of Phenolic -OH Signal: The broad singlet corresponding to the acidic phenolic protons (typically in the δ 9-10 ppm range for phenols) will disappear upon successful derivatization.[13][14] This is a primary diagnostic check.

-

Appearance of Silyl Proton Signal: A new, sharp singlet will appear in the upfield region (δ 0.2-0.5 ppm) corresponding to the protons of the silyl group (e.g., the 9 equivalent protons of a TMS group). The integration of this signal relative to the aromatic protons confirms the degree of silylation (e.g., a 9H singlet for mono-TMS, an 18H singlet for di-TMS, or two distinct 9H singlets if the environments are different).[15]

-

Shifts in Aromatic Protons: The protons on the aromatic ring adjacent to the silylation site will experience a slight upfield shift (Δδ ≈ -0.1 to -0.3 ppm). This is because the silyl ether is less electron-withdrawing than the hydroxyl group. By assigning the aromatic protons of the parent Raloxifene (using 2D NMR techniques like COSY and NOESY if necessary), one can pinpoint the location of silylation by observing which specific aromatic signals have shifted.[16]

¹³C NMR Spectroscopy

¹³C NMR provides complementary information. The carbon atom attached to the oxygen (the ipso-carbon) will show a noticeable shift upon silylation. Additionally, new signals corresponding to the methyl carbons of the TMS group will appear near δ 0 ppm.

| Nucleus | Expected Observation upon Silylation | Rationale |

| ¹H | Disappearance of broad Ar-OH signal (9-10 ppm). | Replacement of acidic proton with silyl group. |

| ¹H | Appearance of sharp singlet(s) (0.2-0.5 ppm). | Protons of the Si-(CH ₃)₃ group. |

| ¹H | Upfield shift of adjacent aromatic protons. | Si-O-R group is less de-shielding than an HO-R group. |

| ¹³C | Shift of the ipso-aromatic carbon (C -OSi). | Change in the electronic environment of the carbon atom. |

Table 2: Summary of expected NMR spectral changes upon silylation of Raloxifene.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for confirming the conversion of functional groups.

-

Disappearance of O-H Stretch: The most prominent change will be the disappearance of the broad, strong absorption band between 3200-3600 cm⁻¹ which is characteristic of the O-H stretching vibration of the phenolic groups.[14][17]

-

Appearance of Si-O-C Stretch: Concurrently, new, strong absorption bands will appear. The asymmetric Si-O-C stretch is typically observed in the 1050-1100 cm⁻¹ region.[18][19]

-

Appearance of Si-C Stretch: The Si-C bonds of the TMS group also give rise to characteristic peaks, often seen around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).[18]

The combination of the loss of the O-H signal and the gain of the Si-O-C signal provides conclusive evidence that the hydroxyl group has been converted to a silyl ether.

Integrated Structural Elucidation: A Self-Validating System

The true power of this methodology lies in combining the data from all techniques.

-

Start with FT-IR: A quick FT-IR spectrum can confirm the success of the derivatization reaction by showing the disappearance of the O-H band.

-

Proceed to GC-MS: GC-MS analysis will confirm the molecular weight, establishing whether a mono- or di-silylated product (or a mixture) has been formed. The fragmentation pattern provides further confidence.

-

Confirm with HPLC: A validated HPLC method can be used to assess the purity of the derivatized sample, ensuring that the characterization is being performed on a single, clean component.[20][21][22]

-

Finalize with NMR: NMR provides the definitive and final piece of the puzzle, unambiguously identifying the specific site(s) of silylation, allowing for the confident differentiation between the C6-O-TMS and C4'-O-TMS isomers.

This sequential and cross-validating approach ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment.

References

-

Williams, D. R., Miter, G. A., Sheiman, J. L., Wallace, J. M., & Allen, M. R. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 15(6), 879–884. [Link]

-

Williams, D. R., et al. (n.d.). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Purdue University Thesis. [Link]

-

Ohashi, T., et al. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. Bioorganic & Medicinal Chemistry, 24(13), 3108-3114. [Link]

-

Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). Structures of raloxifene and arzoxifene. [Link]

-

Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 15(6), 879–884. [Link]

-

PubChem. (n.d.). Raloxifene. National Center for Biotechnology Information. [Link]

-

Trontelj, J., et al. (2005). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Pharmacological Research, 52(3), 253-259. [Link]

-

Trontelj, J., et al. (2005). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Pharmacological Research, 52(3), 253-9. [Link]

-

Wikipedia. (n.d.). Raloxifene. [Link]

-

Reddy, G. S., et al. (2011). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Journal of the Brazilian Chemical Society, 22(1), 149-155. [Link]

-

Liu, H., et al. (2002). Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. Journal of Biological Chemistry, 277(11), 9189-9198. [Link]

-

Miyazaki, T., et al. (1983). Use of silylating agents for the identification of hydroxylated steroids by gas chromatography and gas chromatography-mass spectrometry. Discrimination between phenolic and alcoholic hydroxyl groups. Journal of Chromatography A, 279, 487-495. [Link]

-

Madhu, B., et al. (2016). Sensitive and rapid HPLC method for the determination of raloxifene hydrochloride. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS). [Link]

-

Soni, L., et al. (2022). Stability Indicating Method Development and Validation of Raloxifene HCl in Bulk and Formulation. Journal of Drug Delivery and Therapeutics, 12(4), 104-110. [Link]

-

precisionFDA. (n.d.). Raloxifene. [Link]

-

ResearchGate. (n.d.). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. [Link]

-

Sparkes, E. I., et al. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Preprints.org. [Link]

-

Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

-

Gornik, T., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds. Molecules, 28(9), 3894. [Link]

-

Clutch Prep. (2022). Silyl Ether Protecting Groups. Clutch Prep. [Link]

-

Birladeanu, L., et al. (2000). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Molecules, 5(8), 959-963. [Link]

-

Yao, M., et al. (2024). Structure characterization for Raloxifene-glucuronidation conjugate. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structural analogs of raloxifene. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of Silanols. [Link]

-

Szafert, S., et al. (2016). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 21(12), 1659. [Link]

-

Castillo, A., et al. (2016). Structural features underlying raloxifene's biophysical interaction with bone matrix. Journal of Bone and Mineral Research, 31(2), 346-355. [Link]

-

Thieme, D., & Grosse, J. (2015). Mass Spectrometry of Drug Derivatives. Freie Universität Berlin. [Link]

-

Kim, K. H., et al. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. ACS Sustainable Chemistry & Engineering, 5(5), 4212-4219. [Link]

-

Wikipedia. (n.d.). Silyl ether. [Link]

-

ResearchGate. (n.d.). Fragmentation of the [M – H]⁺ ion from the TMS derivative. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

-

Perlmutter, P., et al. (2004). Synthesis and binding affinities of fluoroalkylated raloxifenes. Bioorganic & Medicinal Chemistry Letters, 14(6), 1479-1481. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Trost, B. M., & Rhee, Y. H. (2003). New Silyl Ether Reagents for the Absolute Stereochemical Determination of Secondary Alcohols. Organic Letters, 5(22), 4167-4169. [Link]

-

ResearchGate. (n.d.). Ways of making silyl ethers from alcohols. [Link]

-

Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(5-6), 439-545. [Link]

-

ResearchGate. (n.d.). FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. [Link]

-

Zhang, X., et al. (2024). Diverse N2 Functionalization Enabled by an Unsymmetric Dititanium Complex. Journal of the American Chemical Society. [Link]

-

Trontelj, J., et al. (2011). Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay. Journal of Chromatography B, 879(23), 2341-2347. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

-

Exarchou, V., et al. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(3), 674-699. [Link]

-

Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

Sources

- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Raloxifene - Wikipedia [en.wikipedia.org]

- 3. jfda-online.com [jfda-online.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. gelest.com [gelest.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sensitive and rapid HPLC method for the determination of raloxifene hydrochloride | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Strategic Use of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene in Drug Metabolism Studies

Executive Summary

The study of drug metabolism is fundamental to understanding the pharmacokinetic and pharmacodynamic profile of any therapeutic agent. Raloxifene, a selective estrogen receptor modulator (SERM), presents a distinct metabolic challenge due to its extensive first-pass glucuronidation, resulting in very low bioavailability of the parent drug[1][2][3]. Accurate quantification of its major glucuronide metabolites is therefore not just supplementary, but essential for a complete pharmacokinetic assessment. This guide elucidates the critical role of a key synthetic intermediate, 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene , in enabling the robust and accurate study of Raloxifene's metabolic fate. By employing a regioselective protection strategy, this intermediate facilitates the unambiguous synthesis of pure metabolite standards, particularly Raloxifene-6-glucuronide, which are indispensable for the validation of modern bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: The Metabolic Landscape of Raloxifene

Raloxifene is a second-generation SERM approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations[1][3][4]. Its therapeutic action is mediated through tissue-selective binding to estrogen receptors, where it can act as either an agonist (e.g., in bone) or an antagonist (e.g., in breast and uterine tissue)[3][5][6].

Upon oral administration, approximately 60% of a Raloxifene dose is absorbed, but its absolute bioavailability is a mere 2%[2][7][8]. This significant discrepancy is attributed to extensive first-pass metabolism, which occurs not via the common cytochrome P450 pathways, but almost exclusively through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes in the intestine and liver[1][4][9][10].

The primary metabolites formed are:

-

Raloxifene-4'-glucuronide (Ral-4'-G)

-

Raloxifene-6-glucuronide (Ral-6-G)

In humans, unconjugated Raloxifene constitutes less than 1% of the total drug-related material in plasma, with the glucuronide conjugates being the predominant circulating species[11][13]. These metabolites have significantly lower affinity for the estrogen receptor compared to the parent drug[13][14]. Therefore, understanding the formation, circulation, and excretion of these glucuronides is paramount to characterizing the drug's overall disposition.

Caption: Metabolic conversion of Raloxifene to its primary glucuronide conjugates.

Part 2: The Analytical Imperative for Pure Metabolite Standards

Quantitative bioanalysis, the cornerstone of pharmacokinetic studies, relies on the principle of comparing the response of an analyte in a biological sample to a reference standard of known purity and concentration. For Raloxifene, where metabolites are the major circulating entities, the following challenges necessitate the use of high-purity, synthetically derived standards:

-

Low Parent Drug Concentration: The parent drug is often below the limit of quantification in plasma samples, making direct measurement difficult[11][13].

-

Difficulty of Isolation: Isolating sufficient quantities of individual glucuronide metabolites from in vivo sources (e.g., plasma or urine) for use as standards is technically challenging, resource-intensive, and often yields material of insufficient purity.

-

Method Validation: Regulatory guidelines (e.g., from the FDA) for bioanalytical method validation mandate the use of well-characterized reference standards for calibration and quality control.

Chemical synthesis provides the only viable pathway to obtain the gram-scale quantities of pure Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide required for these applications.

Part 3: Strategic Synthesis via Regioselective Protection

Raloxifene possesses two phenolic hydroxyl groups at the C-6 and C-4' positions, both of which are susceptible to glucuronidation[4]. To synthesize a single, specific glucuronide conjugate (e.g., Raloxifene-6-glucuronide), it is essential to temporarily "protect" the other hydroxyl group (the 4'-OH) to prevent it from reacting. This is where the principle of regioselective protection becomes critical.

The tert-butyldimethylsilyl (TBDMS) group is an ideal protecting group for this purpose[15]. Its utility stems from several key properties:

-

Steric Hindrance: The bulky tert-butyl component makes the TBDMS group highly selective, preferentially reacting with less sterically hindered hydroxyl groups[16]. In the case of Raloxifene, this allows for targeted protection.

-

Robust Stability: TBDMS ethers are stable across a wide range of reaction conditions, including those used for subsequent coupling and modification steps[16][17].

-

Clean Deprotection: The TBDMS group can be removed cleanly and efficiently under specific conditions, typically using a fluoride source like tetra-n-butylammonium fluoride (TBAF), without affecting the rest of the molecule[17].

By reacting Raloxifene with tert-butyldimethylsilyl chloride (TBDMS-Cl), a mixture of silylated products can be formed, from which the desired 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene can be isolated[18][19]. This molecule is the linchpin intermediate: the 4'-OH is safely masked, while the 6-OH remains free and available for the subsequent glucuronidation reaction.

Part 4: Experimental Protocols and Workflow

The synthesis of a pure Raloxifene-6-glucuronide standard is a multi-step process where the silylated intermediate is central.

Caption: Synthetic workflow for Raloxifene-6-glucuronide using the key silylated intermediate.

Protocol 1: Synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Causality: This protocol aims to selectively protect the 4'-hydroxyl group of Raloxifene. The use of imidazole as a base and catalyst is crucial; it reacts with TBDMS-Cl to form a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, facilitating the reaction at room temperature[17]. Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reactants.

-

Preparation: In a clean, dry, nitrogen-purged flask, dissolve Raloxifene (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add imidazole (approx. 2.5 equivalents) to the solution and stir until fully dissolved.

-

Silylation: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, approx. 1.2 equivalents) in anhydrous DMF to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The reaction typically produces a chromatographically separable mixture of the desired 4'-silylated product, the 6-silylated isomer, and a di-silylated product.

-

Workup: Quench the reaction by adding water. Extract the products into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to isolate the target compound, 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene [18][19].

Protocol 2: Application in Bioanalytical Method Validation (LC-MS/MS)

Causality: The synthesized and purified Raloxifene-6-glucuronide standard is now used to develop a robust method for quantifying the metabolite in biological matrices like human plasma. A stable-isotope-labeled (SIL) internal standard (e.g., Raloxifene-d4) is used to correct for variability in sample preparation and matrix effects during ionization[2][20].

-

Stock Solution Preparation: Accurately weigh the synthesized Raloxifene-6-glucuronide standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards & Quality Controls (QCs): Prepare a series of working solutions by serially diluting the stock solution. Spike these working solutions into blank human plasma to create a set of calibration standards (e.g., 0.5 - 500 ng/mL) and QC samples (low, mid, high concentrations).

-

Sample Preparation:

-

To 100 µL of a plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., Raloxifene-d4).

-